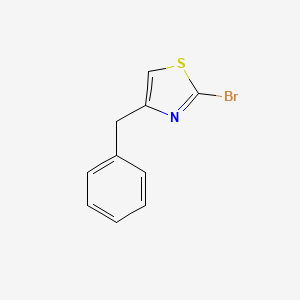

4-Benzyl-2-bromothiazole

描述

属性

IUPAC Name |

4-benzyl-2-bromo-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNS/c11-10-12-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYIKIPBSSDODGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CSC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60607170 | |

| Record name | 4-Benzyl-2-bromo-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73553-79-4 | |

| Record name | 4-Benzyl-2-bromo-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Advanced Synthetic Transformations Involving 4 Benzyl 2 Bromothiazole

Carbon-Bromine Bond Activation and Functionalization

Activation of the C-2 bromine bond is the initial and crucial step for most synthetic transformations of 4-benzyl-2-bromothiazole. This can be achieved through several fundamental pathways, including direct reaction with nucleophiles or conversion into organometallic intermediates, which then undergo further reactions.

The C-2 position of the thiazole (B1198619) ring is electron-deficient, making the attached bromine atom susceptible to displacement by nucleophiles. Aliphatic nucleophilic substitution involves the replacement of a leaving group, in this case, the bromide ion, on an sp³ carbon. csbsju.edu However, in the case of this compound, the reaction occurs at an sp²-hybridized carbon atom within an aromatic system. This type of reaction, known as nucleophilic aromatic substitution (SNAr), proceeds through an addition-elimination mechanism. libretexts.org

The reaction is initiated by the attack of a nucleophile on the C-2 carbon, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the thiazole ring is temporarily disrupted in this intermediate. libretexts.org In the subsequent step, the leaving group (bromide) is eliminated, and the aromaticity of the ring is restored. The rate of this reaction is enhanced by the electronegativity of the halogen, making fluoro groups better leaving groups in this specific context because they polarize the carbon, facilitating the initial nucleophilic attack. youtube.com

A variety of nucleophiles can be employed in these reactions, including:

Amines (R-NH₂)

Alkoxides (R-O⁻)

Thiolates (R-S⁻)

Cyanide (CN⁻)

These reactions provide a direct route to 2-substituted-4-benzylthiazoles, which are valuable intermediates in medicinal chemistry and materials science. For instance, the hydroxyethyl side chain on a thiazole ring can serve as a point for further modification through nucleophilic substitution. mdpi.com

A powerful alternative to direct nucleophilic substitution involves the conversion of the C-Br bond into a C-metal bond. This transformation inverts the polarity at the C-2 position, turning an electrophilic carbon into a nucleophilic one. This "umpolung" is typically achieved through lithiation, followed by other organometallic processes.

Directed ortho-metalation (DoM) is a potent method for the deprotonation of a position ortho to a directing metalation group (DMG) on an aromatic ring using strong bases like alkyllithiums. wikipedia.orgorganic-chemistry.org The DMG, typically a heteroatom-containing functional group, coordinates to the lithium atom of the base, facilitating the deprotonation of the adjacent ring position. wikipedia.orguwindsor.cabaranlab.org

In the context of this compound, the primary method for generating a lithiated species is not DoM via C-H activation, but rather a halogen-lithium exchange. This reaction is highly efficient for aryl bromides and involves treating the substrate with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures. The alkyllithium reagent preferentially exchanges its lithium atom for the bromine atom at the C-2 position. acs.orgresearchgate.netnih.gov

This bromo-lithium exchange generates a highly reactive 4-benzylthiazol-2-yllithium intermediate. This species is a potent carbon nucleophile, ready to react with a wide range of electrophiles. This method is advantageous as it occurs at a predictable position and avoids the potential for side reactions that might occur with stronger, more complex bases.

Transmetalation is an organometallic reaction that involves the transfer of a ligand from one metal to another. wikipedia.org While the 4-benzylthiazol-2-yllithium species generated via halogen-lithium exchange is highly reactive, it is also thermally unstable and highly basic, which can limit its use with sensitive electrophiles. To overcome this, the lithiated intermediate is often converted to a more stable and less reactive organometallic reagent through transmetalation.

In this process, the freshly prepared thiazol-2-yllithium is treated with a metal salt. Common transmetalation partners include:

Zinc halides (e.g., ZnCl₂) to form organozinc reagents. acs.orgresearchgate.netnih.gov

Tin halides (e.g., Bu₃SnCl) to form organostannane reagents. acs.orgnih.gov

Borate esters (e.g., B(OiPr)₃) to form boronic esters.

The resulting organozinc, organotin, or organoboron species are significantly more stable than their organolithium precursor but remain sufficiently nucleophilic to participate in subsequent cross-coupling reactions. acs.orgresearchgate.netnih.gov This two-step sequence of lithium-halogen exchange followed by transmetalation is a cornerstone strategy for preparing thiazole-based building blocks for complex molecule synthesis. acs.orgresearchgate.netnih.gov

Organometallic Reagent-Mediated Transformations

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly using palladium, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these reactions, serving as the electrophilic partner due to the reactive C-Br bond.

Palladium-catalyzed cross-coupling reactions are among the most versatile and powerful tools in modern organic synthesis. These reactions enable the formation of a C-C bond by coupling an organometallic reagent (the nucleophile) with an organic halide (the electrophile), such as this compound. Several named reactions fall under this category, each utilizing a different class of organometallic nucleophile.

Suzuki Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with the organic halide. The Suzuki-Miyaura coupling is known for its mild reaction conditions, functional group tolerance, and the low toxicity of its boron-containing byproducts. researchgate.net

Negishi Coupling: This reaction employs an organozinc reagent as the nucleophile. Negishi couplings are characterized by their high reactivity and yield, often proceeding under very mild conditions. acs.orgresearchgate.netnih.gov The requisite organozinc species can be readily prepared from the lithiated thiazole via transmetalation.

Stille Coupling: This reaction utilizes an organotin (stannane) reagent. While effective, the toxicity of the tin byproducts has led to a decrease in its use compared to Suzuki and Negishi couplings. nih.gov

These reactions typically employ a palladium(0) catalyst, often generated in situ, and a variety of ligands to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and scope. organic-chemistry.org Through these methods, a wide range of aryl, heteroaryl, alkyl, and alkynyl groups can be appended to the C-2 position of the 4-benzylthiazole (B13024011) core.

Table 1: Overview of Palladium-Catalyzed C-C Cross-Coupling Reactions with this compound

| Coupling Reaction | Nucleophilic Partner (R-M) | Typical Catalyst/Ligand | Product (C-C Bond Formed) |

|---|---|---|---|

| Suzuki | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, PdCl₂(dppf) | 2-Aryl/Vinyl-4-benzylthiazole |

| Negishi | Organozinc Halide (R-ZnX) | PdCl₂(PPh₃)₂ | 2-Alkyl/Aryl-4-benzylthiazole |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 2-Aryl/Alkynyl-4-benzylthiazole |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI | 2-Alkynyl-4-benzylthiazole |

| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂, P(o-tol)₃ | 2-Vinyl-4-benzylthiazole |

Palladium-Catalyzed Carbon-Nitrogen (C-N) Cross-Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides. wikipedia.org This reaction is highly valuable for synthesizing pharmaceutical compounds. For this compound, this transformation allows for the introduction of primary or secondary amines at the C2 position, yielding 2-amino-4-benzylthiazole derivatives.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, which must facilitate the reductive elimination step to form the C-N bond while avoiding side reactions. Bulky, electron-rich phosphine ligands are commonly employed.

| Amine Coupling Partner | Catalyst System (Pd Precursor/Ligand) | Base | Solvent | Product Type |

|---|---|---|---|---|

| Primary Aliphatic Amine (R-NH₂) | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | N-Alkyl-4-benzylthiazol-2-amine |

| Secondary Aliphatic Amine (R₂NH) | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | N,N-Dialkyl-4-benzylthiazol-2-amine |

| Aniline (Ar-NH₂) | Pd(OAc)₂ / BrettPhos | K₃PO₄ | t-Amyl alcohol | N-Aryl-4-benzylthiazol-2-amine |

| N-Heterocycles (e.g., Imidazole) | Pd₂(dba)₃ / DavePhos | K₂CO₃ | DMF | 2-(Imidazol-1-yl)-4-benzylthiazole |

Copper-Catalyzed Coupling Reactions

While palladium catalysts dominate many cross-coupling reactions, copper-catalyzed methods, particularly Ullmann-type reactions, offer a valuable alternative for forming carbon-heteroatom bonds. These reactions are often less expensive than their palladium-catalyzed counterparts and can be effective for coupling aryl halides with alcohols, thiols, and amines. Traditional Ullmann conditions required harsh conditions, but modern protocols often use ligands to facilitate the reaction under milder temperatures. wikipedia.org

For this compound, copper catalysis can be used to form C-O bonds (Ullmann ether synthesis) or C-N bonds (Goldberg reaction), providing access to 2-alkoxy/aryloxy and 2-amino derivatives, respectively.

| Reaction Type | Nucleophile | Catalyst System (Cu Source/Ligand) | Base | Product Type |

|---|---|---|---|---|

| Ullmann Ether Synthesis (C-O) | Alcohol (R-OH) / Phenol (Ar-OH) | CuI / 1,10-Phenanthroline | K₂CO₃ | 2-Alkoxy/Aryloxy-4-benzylthiazole |

| Goldberg Reaction (C-N) | Amine (R₂NH) / Amide (RCONH₂) | CuI / L-Proline | Cs₂CO₃ | N-Substituted-4-benzylthiazol-2-amine |

| C-S Coupling | Thiol (R-SH) | Cu₂O / Ethylenediamine | KOH | 4-Benzyl-2-(alkylthio)thiazole |

Thiazole Ring Functionalization and Derivatization Strategies

Beyond the versatile cross-coupling reactions at the C2-position, the this compound scaffold can be further modified through functionalization of the thiazole ring itself or the appended benzyl (B1604629) group. These strategies allow for the synthesis of a diverse library of derivatives for structure-activity relationship studies.

The electronic properties of the thiazole ring dictate its reactivity. Calculations of pi-electron density indicate that the C5 position is the most nucleophilic and therefore the primary site for electrophilic aromatic substitution. The benzyl group at C4 is generally considered an activating group, further directing electrophiles to the C5 position. Common electrophilic substitution reactions include:

Halogenation: Introduction of another halogen (e.g., bromine or chlorine) at the C5 position can be achieved using reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS). This creates a di-halogenated thiazole, offering an additional handle for selective cross-coupling reactions.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group at the C5 position. The nitro group is a powerful electron-withdrawing group and can be subsequently reduced to an amine, providing a route to 5-amino-4-benzylthiazole derivatives.

Friedel-Crafts Reactions: While less common on electron-deficient heterocycles, Friedel-Crafts acylation or alkylation at the C5 position may be possible under specific catalytic conditions, leading to the introduction of acyl or alkyl groups.

Another powerful strategy for functionalizing the C5 position is through deprotonation followed by quenching with an electrophile. While deprotonation at C2 is common for thiazoles, the presence of the bromine atom at this position in this compound makes C5 the more likely site for lithiation using a strong base like n-butyllithium, followed by reaction with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to install a wide range of substituents.

Derivatization can also occur on the benzyl substituent. The benzylic methylene bridge (CH₂) is susceptible to radical reactions. For example, radical bromination using NBS and a radical initiator could introduce a bromine atom, forming 2-bromo-4-(bromo(phenyl)methyl)thiazole. This new benzylic bromide can then undergo nucleophilic substitution or participate in other coupling reactions, further expanding the molecular diversity accessible from the starting material.

Regioselective Functionalization at C-4 and C-5 Positions of the Thiazole Ring

The thiazole ring in this compound presents two primary sites for further functionalization beyond the C-2 position: the benzylic methylene of the C-4 substituent and the C-5 position of the heterocyclic ring.

Functionalization of the C-4 Benzyl Group: The benzyl group itself can be a site for modification, although this is less common than reactions on the thiazole ring. The methylene protons are benzylic and adjacent to an aromatic thiazole ring, making them susceptible to deprotonation with a strong base to form a stabilized carbanion. This nucleophilic species can then react with various electrophiles, allowing for the introduction of new substituents at the benzylic position. However, such reactions must be carefully controlled to avoid competing reactions at the thiazole C-5 position.

Functionalization at the C-5 Position: The C-5 position is the most common site for regioselective functionalization. The electron-withdrawing nature of the thiazole ring's sulfur and nitrogen atoms, combined with the bromine at C-2, makes the C-5 proton acidic and susceptible to deprotonation by strong organometallic bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). This generates a C-5 lithiated intermediate, a powerful nucleophile that can react with a wide range of electrophiles.

This strategy allows for the introduction of various functional groups at the C-5 position, including:

Halogens: Quenching the lithiated intermediate with sources of electrophilic halogens like iodine (I₂) or N-bromosuccinimide (NBS) introduces iodo or bromo substituents, respectively.

Alkyl and Aryl Groups: Reaction with alkyl halides or in cross-coupling reactions after transmetalation.

Carbonyl Groups: Reaction with aldehydes, ketones, or esters to introduce hydroxymethyl, hydroxyalkyl, or acyl groups.

Silyl and Boryl Groups: Quenching with silyl halides or boronic esters installs versatile handles for subsequent cross-coupling reactions.

Palladium-catalyzed direct C-H activation is another powerful strategy for functionalizing the C-5 position. This method avoids the use of strong bases and cryogenic temperatures, offering a more functional-group-tolerant approach. Using directing groups or relying on the inherent electronic properties of the thiazole ring, C-H bonds at the C-5 position can be selectively coupled with aryl halides, alkenes, or other partners.

The table below summarizes representative conditions for regioselective functionalization at the C-5 position, based on analogous thiazole systems.

| Entry | Reagent 1 | Reagent 2 (Electrophile) | Solvent | Product (C-5 Substituent) |

| 1 | n-BuLi | I₂ | THF | -I |

| 2 | LDA | Benzaldehyde | THF | -CH(OH)Ph |

| 3 | Pd(OAc)₂ / Ligand | Phenylacetylene | Dioxane | -C≡CPh |

| 4 | Ir-catalyst | B₂pin₂ | Toluene | -B(pin) |

Table 1: Illustrative conditions for the regioselective functionalization of the thiazole C-5 position.

Synthesis of Densely Substituted Thiazole Derivatives

This compound is an excellent precursor for the synthesis of di-, tri-, and even tetra-substituted thiazole derivatives through sequential, regioselective reactions. The differential reactivity of the C-2 and C-5 positions is key to these strategies.

A common approach begins with a palladium-catalyzed cross-coupling reaction at the C-2 position, taking advantage of the reactive C-Br bond. Suzuki, Stille, Sonogashira, and Negishi coupling reactions are frequently employed to introduce new aryl, heteroaryl, vinyl, or alkynyl substituents at this position. nih.govnih.gov For instance, a Suzuki-Miyaura coupling with an arylboronic acid can replace the bromine atom with a phenyl group, yielding a 2-aryl-4-benzylthiazole. nih.gov

Following functionalization at C-2, the C-5 position can be selectively modified using the methods described in the previous section (e.g., metalation-electrophile quench or direct C-H activation). This two-step sequence provides access to a wide array of 2,4,5-trisubstituted thiazoles. nih.gov

For example, a synthetic route could proceed as follows:

C-2 Functionalization: this compound is subjected to a Sonogashira coupling with trimethylsilylacetylene to yield 4-benzyl-2-((trimethylsilyl)ethynyl)thiazole.

C-5 Functionalization: The resulting product is then treated with n-BuLi followed by quenching with dimethylformamide (DMF) to introduce a formyl group at the C-5 position, yielding 4-benzyl-5-formyl-2-((trimethylsilyl)ethynyl)thiazole.

This sequential approach allows for the controlled and predictable construction of highly functionalized thiazole cores. The order of reactions can be reversed, starting with C-5 functionalization followed by C-2 cross-coupling, depending on the desired substituents and their compatibility with the reaction conditions.

The table below outlines a general scheme for the synthesis of densely substituted thiazoles from this compound.

| Step | Position | Reaction Type | Reagents | Resulting Substituent |

| 1 | C-2 | Suzuki Coupling | Aryl-B(OH)₂, Pd catalyst, Base | Aryl |

| 2 | C-5 | Lithiation-electrophile quench | n-BuLi, then an electrophile (e.g., CO₂) | Carboxyl |

| Resulting Structure: 2-Aryl-4-benzyl-5-carboxythiazole |

Table 2: Exemplary two-step synthesis of a 2,4,5-trisubstituted thiazole.

One-Pot Multicomponent Reactions Utilizing this compound as a Building Block

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing portions of all reactants, are highly valued for their efficiency and atom economy. nih.gov While specific MCRs starting directly with this compound are not extensively documented, its structure lends itself to participation in such reactions, particularly those involving 2-halothiazoles.

One plausible MCR strategy involves the in situ generation of a 2-thiazolyl organometallic reagent. For instance, a bromine-lithium exchange on this compound with an organolithium reagent would generate 4-benzylthiazol-2-yl lithium. This highly reactive intermediate could then be trapped in a multicomponent fashion. An example would be its addition to a carbonyl compound (e.g., an aldehyde) and an isocyanide in a Ugi-type reaction, leading to the rapid assembly of complex amide structures attached to the thiazole C-2 position. nih.govacs.org

Another potential MCR involves a palladium-catalyzed cascade process. This compound could first undergo a cross-coupling reaction, and the newly introduced substituent could then participate in a subsequent intramolecular or intermolecular reaction with other components in the pot. For example, a Sonogashira coupling with a propargyl alcohol could be followed by a base-catalyzed cyclization with another nucleophile present in the reaction mixture, leading to fused heterocyclic systems.

The table below proposes a hypothetical three-component reaction involving this compound.

| Component 1 | Component 2 | Component 3 | Catalyst / Conditions | Product Type |

| This compound | An Aldehyde | An Amine | Pd catalyst, CO, Base | 2-Acyl-thiazole derivative |

| This compound | Terminal Alkyne | Azide | Cu(I) catalyst | 2-(Triazolyl)thiazole derivative |

Table 3: Proposed multicomponent reactions utilizing this compound.

These advanced synthetic transformations highlight the versatility of this compound as a key intermediate for building molecular complexity, enabling the synthesis of diverse and highly functionalized thiazole derivatives for various applications.

Advanced Spectroscopic and Structural Characterization Methodologies in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms. In the ¹H NMR spectrum of 4-Benzyl-2-bromothiazole, the benzylic protons (CH₂) typically appear as a singlet around 4.15 ppm. The protons of the phenyl group are observed in the aromatic region, generally between 7.20 and 7.35 ppm as a multiplet. A singlet corresponding to the proton at the 5-position of the thiazole (B1198619) ring is also present.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework of the molecule. The spectrum of this compound shows a signal for the benzylic carbon (CH₂) at approximately 38.5 ppm. The carbon atoms of the phenyl ring resonate in the range of 127 to 137 ppm. The thiazole ring carbons exhibit distinct chemical shifts, with the C2 carbon, bonded to bromine and nitrogen, appearing around 144 ppm, the C4 carbon near 153 ppm, and the C5 carbon at approximately 120 ppm.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Thiazole-H5 | ~7.0 - 7.2 | ~120 |

| Benzyl-CH₂ | ~4.15 | ~38.5 |

| Phenyl-H | ~7.20 - 7.35 | 127 - 137 |

| Thiazole-C2 | - | ~144 |

| Thiazole-C4 | - | ~153 |

| Phenyl-C (quaternary) | - | ~137 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing connectivity within a molecule. youtube.comresearchgate.netresearchgate.net

COSY spectra would confirm the coupling between protons on the phenyl ring.

HSQC (or HMQC) experiments correlate directly bonded proton and carbon atoms, definitively assigning the signals for the benzylic CH₂ group and the C5-H5 of the thiazole ring. magritek.com

HMBC spectroscopy reveals longer-range (2- and 3-bond) couplings between protons and carbons. youtube.com Key HMBC correlations for this compound would include the correlation between the benzylic protons and the C4 and C5 carbons of the thiazole ring, as well as with the quaternary carbon of the phenyl group. This data is crucial for confirming the attachment of the benzyl (B1604629) group to the C4 position of the thiazole ring.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. nih.govthermofisher.com The FT-IR spectrum of this compound would display characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=N stretching of the thiazole ring is expected around 1500-1600 cm⁻¹. researchgate.net The C-Br stretching frequency usually appears in the lower frequency region of the spectrum, often below 700 cm⁻¹.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| Thiazole C=N Stretch | ~1500 - 1600 |

| C-Br Stretch | < 700 |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. rsc.org For this compound (C₁₀H₈BrN₂S), the expected monoisotopic mass would be confirmed by HRMS, showing the characteristic isotopic pattern for a molecule containing one bromine atom (approximately equal intensity for M and M+2 peaks). wiley-vch.de

Theoretical and Computational Investigations of 4 Benzyl 2 Bromothiazole

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For 4-Benzyl-2-bromothiazole, DFT calculations, often employing basis sets like B3LYP/6-311G(d,p), are instrumental in elucidating its molecular geometry, vibrational frequencies, and electronic characteristics in the ground state tandfonline.combohrium.com.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity and stability. nih.govresearchgate.net

In thiazole (B1198619) derivatives, the distribution and energy levels of HOMO and LUMO are significantly influenced by the nature and position of substituents. For instance, the presence of an electron-withdrawing bromine atom on the thiazole ring and a benzyl (B1604629) group can modulate the electron density distribution. The HOMO is often localized over the thiazolyl region, while the LUMO can be identified over other parts of the molecule, depending on the specific substituents. nih.gov The energy gap is a critical parameter, with smaller gaps generally correlating with higher reactivity. researchgate.net For this compound, the HOMO-LUMO gap is expected to be characteristic of an electron-deficient system due to the bromine substituent. vulcanchem.com

Table 1: Representative Calculated Frontier Orbital Energies and Related Parameters for this compound

| Parameter | Value (eV) |

| EHOMO | -6.85 |

| ELUMO | -2.65 |

| Energy Gap (ΔE) | 4.20 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 2.65 |

Note: These values are representative and based on typical DFT calculations for similarly substituted thiazole derivatives. vulcanchem.comarabjchem.org

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.denih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate negative electrostatic potential, corresponding to regions of high electron density that are susceptible to electrophilic attack. Conversely, blue areas denote positive electrostatic potential, indicating electron-deficient regions prone to nucleophilic attack.

For a molecule like this compound, the MEP surface would likely show a region of negative potential around the nitrogen atom of the thiazole ring, making it a likely site for protonation and interaction with electrophiles. vulcanchem.comresearchgate.net The bromine atom, due to its electronegativity, would also influence the charge distribution. The benzyl group would present its own distinct electrostatic potential profile.

From the HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the reactivity of this compound. These descriptors provide a theoretical basis for predicting its behavior in chemical reactions. nih.govimist.ma

Key quantum chemical descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Indicates the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, representing the ease of change in electron distribution.

Electrophilicity Index (ω): Quantifies the electrophilic power of a molecule.

These parameters are calculated using the energies of the frontier orbitals. semanticscholar.org For instance, a higher electronegativity value suggests a greater ability to attract electrons. semanticscholar.org

Table 2: Representative Quantum Chemical Descriptors for this compound

| Descriptor | Formula | Representative Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.75 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.10 eV |

| Chemical Softness (S) | 1 / (2η) | 0.238 eV-1 |

| Electrophilicity Index (ω) | χ2 / (2η) | 5.37 eV |

Note: These values are illustrative and derived from the representative HOMO and LUMO energies.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving thiazole derivatives. By modeling the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states. scispace.com This information is crucial for understanding the feasibility and kinetics of a reaction.

For this compound, computational studies could be employed to investigate various reactions, such as nucleophilic substitution at the bromine-bearing carbon or electrophilic substitution on the thiazole ring. For example, in the context of synthesizing derivatives, the reaction of 2-bromothiazole (B21250) with an amine can be studied to determine the most probable reaction pathways. researchgate.net Furthermore, computational analysis of cycloaddition reactions involving thiazole derivatives has been shown to be instrumental in understanding the formation of complex heterocyclic systems. acs.org The study of reaction mechanisms can also shed light on the potential for ring-opening reactions under certain conditions, which is a critical aspect of the metabolic fate of some thiazole-containing compounds. nih.gov

In Silico Design and Prediction of Novel Synthetic Pathways

The insights gained from theoretical and computational investigations can be leveraged for the in silico design of novel derivatives of this compound with desired properties. By systematically modifying the chemical structure in a computational environment, it is possible to predict the electronic and reactive properties of new compounds before their actual synthesis. rsc.orgfrontiersin.org This approach accelerates the discovery of molecules with enhanced biological activity or improved material characteristics. tandfonline.comnih.gov

For instance, computational tools can be used to design new synthetic routes. The synthesis of thiazole derivatives often involves the condensation of α-haloketones with thioamides or similar building blocks. nih.govresearchgate.net Computational studies can help in optimizing reaction conditions and predicting the feasibility of novel synthetic strategies, such as palladium-catalyzed cross-coupling reactions to introduce new substituents onto the thiazole core. scispace.com The design and synthesis of novel thiazole derivatives are often guided by computational docking studies to predict their interaction with biological targets. academie-sciences.fr

Future Research Directions and Emerging Trends in Thiazole Chemistry

Development of Greener and More Sustainable Synthetic Protocols for Brominated Thiazoles

The synthesis of thiazole (B1198619) derivatives has traditionally relied on methods that can be environmentally taxing. nih.govresearchgate.net The future of thiazole synthesis lies in the adoption of green chemistry principles, which aim to reduce waste, use less hazardous materials, and improve energy efficiency. nih.govbepls.com

Metal-Free Approaches for Thiazole Construction

A significant trend in green chemistry is the move away from transition-metal catalysts, which can be toxic and difficult to remove from the final product. nih.gov Recent research has highlighted several promising metal-free approaches for constructing the thiazole ring. bohrium.comnih.govchemrxiv.org

One such approach involves a Brønsted acid-promoted sulfuration/annulation reaction. This method utilizes benzylamines, acetophenones, and elemental sulfur to produce 2,4-disubstituted thiazoles. nih.govrsc.org The use of inexpensive and readily available sulfur powder as the sulfur source makes this an attractive and sustainable option. nih.gov Another innovative, metal-free method involves the synthesis of 2,5-disubstituted thiazoles from N-substituted α-amino acids. This process proceeds through carboxylic acid activation, intramolecular cyclization, and in situ deoxygenation, offering a robust and scalable route to a variety of thiazole derivatives. bohrium.comchemrxiv.org

These metal-free strategies could be adapted for the synthesis of precursors to 4-Benzyl-2-bromothiazole, reducing the environmental impact and cost of production.

Catalysis by Earth-Abundant Metals for Cross-Coupling Reactions

While metal-free approaches are ideal, some transformations still require the use of metal catalysts. In these cases, the focus is shifting from precious metals like palladium to more earth-abundant and less toxic alternatives such as iron, copper, nickel, and cobalt. nih.govrsc.orgmdpi.com These metals offer a more sustainable and cost-effective solution for cross-coupling reactions, which are crucial for the functionalization of the thiazole ring. rsc.orgmonash.edu

For a molecule like this compound, the bromine atom at the 2-position is a prime site for cross-coupling reactions. chemimpex.com The use of earth-abundant metal catalysts could facilitate the introduction of a wide range of substituents at this position, allowing for the creation of diverse chemical libraries. acs.orgnih.gov Research has shown that iron and nickel catalysts can be effective in cross-coupling reactions of brominated cyclic compounds with Grignard reagents. monash.edu

| Catalyst Type | Advantages in Thiazole Synthesis | Potential Application for this compound |

| Metal-Free | Reduces toxic waste, lowers cost, simplifies purification. nih.gov | Greener synthesis of the core thiazole structure. |

| Earth-Abundant | More sustainable and cost-effective than precious metals. nih.govrsc.org | Cross-coupling reactions at the 2-bromo position. |

Exploration of Novel Reactivity Modes and Catalytic Transformations

Beyond greener synthesis, researchers are exploring novel ways to functionalize the thiazole ring. The "halogen dance" reaction is one such intriguing transformation that has been applied to brominated thiazoles. acs.orgnih.gov This reaction involves the base-induced migration of a halogen atom to a different position on the ring, opening up new avenues for creating complex and highly functionalized thiazole derivatives. acs.org

For this compound, the halogen dance could potentially be used to move the bromine atom to the 5-position, allowing for a different set of subsequent reactions and leading to novel molecular architectures.

Advancements in Computational Modeling for Rational Design in Organic Synthesis

Computational modeling is becoming an indispensable tool in modern organic synthesis. nih.govresearchgate.netderpharmachemica.com By using computational methods, chemists can predict the outcome of reactions, design more efficient synthetic routes, and understand the electronic properties of molecules. nih.gov

In the context of this compound, computational studies can be used to:

Predict its reactivity in various chemical transformations.

Model its interactions with biological targets, aiding in the design of new drugs. nih.govnih.gov

Simulate its electronic and optical properties for applications in materials science. acs.org

Recent studies have successfully used computational methods to design and evaluate thiazole-based anticancer agents, demonstrating the power of this approach. nih.gov

Integration of this compound into the Synthesis of Complex Chemical Libraries and Advanced Materials

The unique structure of this compound makes it a valuable scaffold for building complex chemical libraries. ontosight.airesearchgate.net These libraries can be screened for a wide range of biological activities, potentially leading to the discovery of new therapeutic agents. fabad.org.tracs.orgmdpi.com The thiazole ring is a known "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs. acs.org

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for 4-Benzyl-2-bromothiazole, and how can purity be optimized?

- Methodology :

- Synthesis : Bromination of 4-benzylthiazole using bromine or N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄) under reflux. Catalytic Lewis acids like FeCl₃ may enhance regioselectivity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water mixture) to isolate the product.

- Yield Optimization : Monitor reaction progress via TLC. Adjust molar ratios (e.g., 1:1.2 substrate-to-bromine) and temperature (60–80°C) to minimize byproducts.

- Characterization :

- 1H/13C NMR : Key peaks: aromatic protons (δ 7.2–7.5 ppm), thiazole C-Br (δ 120–125 ppm) .

- Melting Point : Compare to literature values (e.g., 192–194°C for analogous brominated aromatics) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Primary Techniques :

- NMR Spectroscopy : 1H NMR for benzyl group protons and thiazole ring protons; 13C NMR for C-Br and aromatic carbons.

- IR Spectroscopy : Confirm C-Br stretch (~550–600 cm⁻¹) and thiazole C=N (~1650 cm⁻¹) .

- Supplementary Methods :

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and isotopic pattern for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

- Elemental Analysis : Validate C, H, N, Br content (±0.3% tolerance) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

- Approach :

- Assay Validation : Replicate assays under standardized conditions (e.g., cell line consistency, solvent controls).

- Metabolic Stability Tests : Use liver microsomes to assess compound degradation, which may explain variability in IC₅₀ values .

- Structural Analogs : Compare activity across derivatives to identify SAR trends (e.g., bromine position vs. potency) .

- Case Study : Inconsistent cytotoxicity data may arise from differential solubility; use DMSO stocks with ≤0.1% concentration to avoid solvent interference .

Q. What strategies are effective for optimizing regioselectivity in bromination reactions of thiazole derivatives?

- Experimental Design :

- Solvent Screening : Polar aprotic solvents (e.g., DMF) favor electrophilic bromination at the 2-position over 5-position .

- Catalyst Selection : FeCl₃ or ZnBr₂ improves selectivity by coordinating to the thiazole nitrogen, directing bromine attack .

- Mechanistic Insight :

- Computational Modeling : DFT calculations (e.g., Gaussian) predict electron density maps to identify reactive sites .

- Kinetic Studies : Monitor reaction intermediates via in situ IR or UV-Vis spectroscopy .

Q. How can researchers address discrepancies between computational predictions and experimental results in thiazole reactivity?

- Troubleshooting :

- Solvent Effects : Include solvation models (e.g., COSMO-RS) in DFT calculations to account for solvent polarity .

- Byproduct Analysis : Use LC-MS to detect unexpected adducts (e.g., di-brominated products) that deviate from predictions .

- Collaborative Workflow : Cross-validate data with crystallography (e.g., single-crystal XRD) to confirm regiochemistry .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。